2-Iodothiophene
CAS No.: 149762-92-5
Cat. No.: VC21090167
Molecular Formula: C4H3IS
Molecular Weight: 210.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149762-92-5 |
|---|---|
| Molecular Formula | C4H3IS |
| Molecular Weight | 210.04 g/mol |
| IUPAC Name | 2-iodothiophene |
| Standard InChI | InChI=1S/C4H3IS/c5-4-2-1-3-6-4/h1-3H |
| Standard InChI Key | ROIMNSWDOJCBFR-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)I |
| Canonical SMILES | C1=CSC(=C1)I |
| Boiling Point | 181.0 °C |
| Melting Point | -40.0 °C |
Introduction
Nomenclature and Identification
Naming Conventions
2-Iodothiophene is known by several synonyms in the chemical literature, each following different naming conventions while referring to the same molecular entity. These alternative names include:
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Thiophene, 2-iodo- (systematic name with locant)
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α-Iodothiophene (using Greek letter position nomenclature)
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2-Thienyl iodide (using substituent nomenclature)
The systematic IUPAC name clearly indicates the presence of an iodine atom at the 2-position of the thiophene ring, which corresponds to the carbon adjacent to the sulfur atom in the five-membered heterocyclic structure. This naming convention is the most widely accepted in modern chemical literature and provides unambiguous structural information about the compound's arrangement.
Registry and Identification Codes
For regulatory, commercial, and database purposes, 2-iodothiophene is cataloged under several standardized identification systems as shown in Table 1:
Table 1: Identification Codes for 2-Iodothiophene
Physical and Chemical Properties
Fundamental Physical Properties
2-Iodothiophene exhibits distinctive physical characteristics that influence its handling, storage, and application in chemical processes. The compound exists as a liquid at standard laboratory conditions, with a yellowish appearance that may darken upon exposure to light and air due to gradual decomposition. Table 2 summarizes the key physical properties of 2-iodothiophene:
Table 2: Physical Properties of 2-Iodothiophene
The relatively high density of 2-iodothiophene (2.064 g/cm³) is attributed to the presence of the heavy iodine atom in its structure. This density value is considerably higher than that of unsubstituted thiophene, reflecting the significant contribution of the iodine atom to the molecular mass. The refractive index of 1.6520 indicates its relatively high optical density, which is also consistent with the presence of the polarizable iodine atom.
Spectroscopic Properties
Spectroscopic analysis provides valuable information about the electronic structure and molecular characteristics of 2-iodothiophene. Of particular note are the ionization energy measurements obtained through photoelectron spectroscopy (PE), which reveal insights into the electronic configuration of the molecule. Table 3 presents the available ionization energy data:
Table 3: Ionization Energy Determinations for 2-Iodothiophene
| Ionization Energy (eV) | Method | Researchers | Note |
|---|---|---|---|
| 8.55 ± 0.05 | PE | Baker, Betteridge, et al. (1970) | - |
| 8.46 | PE | Bozic, Humski, et al. (1977) | Vertical value |
| 8.52 ± 0.05 | PE | Fringuelli, Marino, et al. (1976) | Vertical value |
These ionization energy values reflect the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of 2-iodothiophene. The relatively consistent measurements across different research groups (ranging from 8.46 to 8.55 eV) provide confidence in these values. The term "vertical value" indicates that the measurement was taken without allowing for molecular relaxation after ionization, which represents the most common experimental approach in photoelectron spectroscopy.
Synthesis and Preparation
Synthetic Routes
The preparation of 2-iodothiophene can be accomplished through various synthetic routes, with the most common method involving halogen exchange from 2-chlorothiophene. This approach is particularly advantageous due to the better availability of chlorinated precursors and the relatively straightforward reaction conditions. The halogen exchange reaction employs sodium iodide as the iodine source and proceeds through a nucleophilic substitution mechanism facilitated by the relative electronegativity differences between chlorine and iodine.
The detailed synthetic procedure documented by researchers from Shijiazhuang Wanye Chemical Industry Co., Ltd. (Li, Baocai; Pan, Guangrong; Zhang, Mingxi) provides a practical and scalable approach to 2-iodothiophene preparation. Their method, patented in 2016 (CN105906604), achieves excellent yields and high purity under relatively mild conditions. The process involves treating 2-chlorothiophene with sodium iodide in a mixed solvent system of acetone and tetrahydrofuran (THF), conducted under an inert atmosphere and with protection from light to prevent side reactions and decomposition.
Detailed Synthesis Protocol
The specific procedure for synthesizing 2-iodothiophene involves the following key steps and conditions:
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2-Chlorothiophene (the precursor compound) is dissolved in a mixed solvent consisting of acetone (600 mL) and tetrahydrofuran (200 mL).
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The solution is purged with nitrogen three times to establish an inert atmosphere, which prevents oxidative side reactions.
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Sodium iodide (164.88 g, 1.1 mol) is added to the solution as the iodine source.
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The reaction mixture is protected from light (as iodine compounds are often photosensitive) and stirred at 25°C for 3 hours.
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During the reaction, the solution progressively darkens in color, turning brown as the reaction proceeds.
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Progress is monitored by gas chromatography (GC), with the reaction considered complete when the residual 2-chlorothiophene is less than 1%.
Post-reaction workup involves:
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Separation of the organic layer from the reaction mixture.
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Extraction of the aqueous layer with toluene (100 mL) to recover any remaining product.
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Combination of the organic layers and evaporation under reduced pressure to remove the solvent.
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Fractional collection at 73°C under -0.095 MPa pressure to obtain purified 2-iodothiophene.
This procedure yielded 193.89 g of 2-iodothiophene with an impressive two-step yield of 92.31% and high purity (98.69% as determined by HPLC analysis). These efficiency metrics demonstrate the practicality of this synthetic route for both laboratory and industrial-scale production.
Stabilization Considerations
Due to the reactivity of the carbon-iodine bond and potential decomposition upon exposure to light and air, commercial preparations of 2-iodothiophene typically include stabilizers. Copper is commonly employed as a stabilizing agent, as documented in product specifications from scientific suppliers. The addition of copper helps prevent degradation during storage and extends the shelf life of the compound, making it more suitable for laboratory and industrial applications.
This stabilization is particularly important because organoiodine compounds can gradually decompose, releasing iodine which gives rise to a characteristic color change (from colorless or pale yellow to darker brown or purple). The stabilized form of 2-iodothiophene maintains its chemical integrity for extended periods under appropriate storage conditions (typically ambient temperature, protected from light, in tightly closed containers).
Chemical Reactivity and Applications
Reactivity Patterns
The chemical behavior of 2-iodothiophene is largely determined by two key structural features: the aromatic thiophene ring and the reactive carbon-iodine bond. The thiophene core contributes aromatic character and specific electronic distribution, while the iodine substituent creates a reactive site amenable to various transformations. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds (C-F, C-Cl, C-Br), making 2-iodothiophene particularly useful in reactions where the iodine serves as a leaving group.
Key reactivity patterns include:
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Metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Stille, and Negishi couplings, where 2-iodothiophene serves as the electrophilic partner.
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Metalation reactions, where the remaining positions on the thiophene ring can undergo directed lithiation or magnesiation.
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Nucleophilic substitution reactions, leveraging the good leaving group ability of iodine.
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Radical reactions, particularly under photochemical or reducing conditions.
The position of the iodine at C-2 (adjacent to the sulfur atom) influences the electronic distribution in the molecule and consequently affects its reactivity profile. This positioning is particularly advantageous for certain coupling reactions due to the activating effect of the adjacent sulfur atom.
Applications in Organic Synthesis
2-Iodothiophene serves as a valuable building block in organic synthesis, particularly in the preparation of:
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Functional materials for electronic applications, including conductive polymers, organic semiconductors, and materials for solar cells.
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Pharmaceutical intermediates, where the thiophene ring can be incorporated into biologically active compounds.
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Advanced heterocyclic scaffolds through sequential functionalization of the thiophene core.
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Organometallic complexes, leveraging the coordination properties of both the thiophene sulfur and the functionalized positions.
The utility of 2-iodothiophene in these applications stems from its ability to undergo selective transformations, allowing for the precise construction of complex molecular architectures. The combination of the thiophene core's electronic properties with the reactivity of the carbon-iodine bond makes 2-iodothiophene a particularly versatile synthetic intermediate.
Analytical Characterization
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